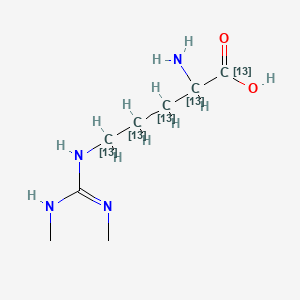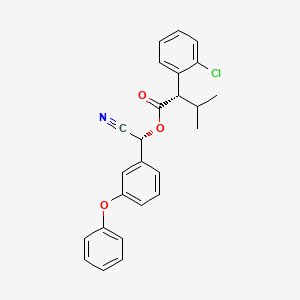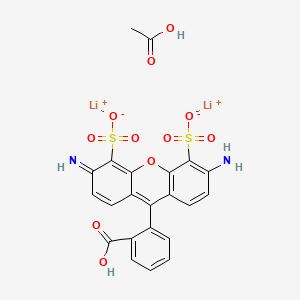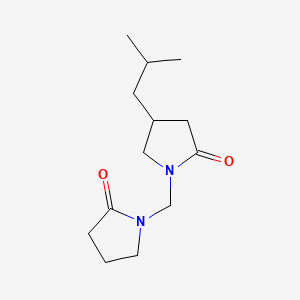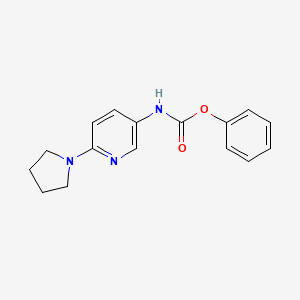
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is a compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol. The phenyl group is then introduced through a subsequent reaction, often involving a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can lead to the formation of a reduced pyrrolidine ring.
Applications De Recherche Scientifique
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its unique three-dimensional structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct chemical properties.
Phenylpyridine: Lacks the pyrrolidine ring but shares the phenyl and pyridine components.
Uniqueness
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is unique due to the combination of its three functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and materials science.
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
phenyl N-(6-pyrrolidin-1-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H17N3O2/c20-16(21-14-6-2-1-3-7-14)18-13-8-9-15(17-12-13)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,18,20) |
Clé InChI |
KIYKBCRYKQAWSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




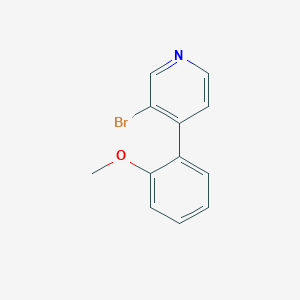
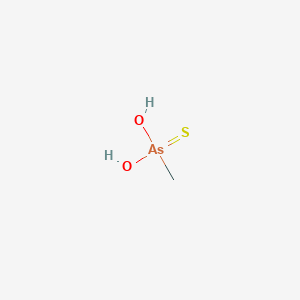
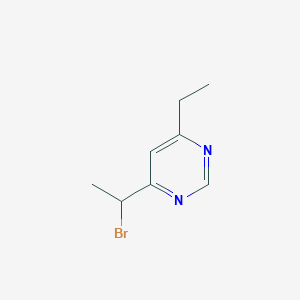
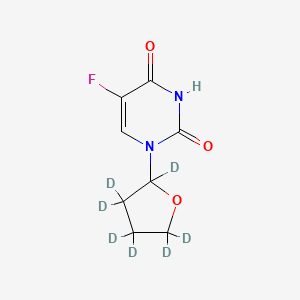
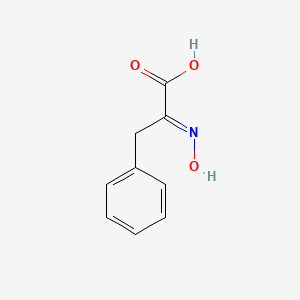
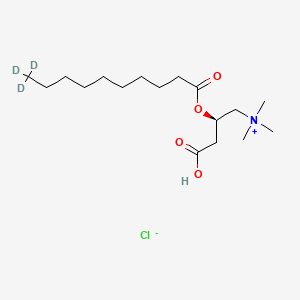
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
